molecular formula C12H16O5S B11827337 Phenyl b-D-thiogalactopyranoside

Phenyl b-D-thiogalactopyranoside

Cat. No.: B11827337
M. Wt: 272.32 g/mol
InChI Key: CQJFNCXDUYFOFA-SCWFEDMQSA-N
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Description

Contextual Significance in Glycobiology Research

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, extensively utilizes synthetic molecules like Phenyl β-D-thiogalactopyranoside to probe the functions of carbohydrate-binding proteins and enzymes. The galectins, a family of proteins that bind to β-galactosides, are implicated in processes like inflammation and cancer. nih.govresearchgate.net The study of how compounds like Phenyl β-D-thiogalactopyranoside and its derivatives interact with these galectins provides insight into their biological roles and offers potential pathways for therapeutic intervention. nih.govresearchgate.net For instance, libraries of Phenyl β-D-thiogalactopyranoside derivatives have been synthesized to identify selective inhibitors of specific galectins, such as galectin-7. nih.govresearchgate.net

Overview of Research Utility and Biological Relevance

The primary utility of Phenyl β-D-thiogalactopyranoside in research stems from its interaction with the enzyme β-galactosidase and the lac operon in bacteria. chemimpex.combrainkart.com It serves as a chromogenic substrate for β-galactosidase, an enzyme that cleaves it to produce a colored product, allowing for the quantification of enzyme activity. gbiosciences.comresearchgate.net This property is fundamental to various biochemical assays and screening methods. chemimpex.com Furthermore, its ability to act as an anti-inducer of the lac operon provides a mechanism to study gene regulation. nih.gov While Phenyl β-D-thiogalactopyranoside itself is primarily a laboratory tool, the processes it helps to elucidate, such as gene expression and enzymatic activity, are of profound biological relevance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxy-5-sulfanyloxane-3,4-diol

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(18)12(17-8)16-7-4-2-1-3-5-7/h1-5,8-15,18H,6H2/t8-,9+,10+,11-,12?/m1/s1

InChI Key

CQJFNCXDUYFOFA-SCWFEDMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)S

Origin of Product

United States

Chemical and Physical Properties

Chemical Structure and Formula

Phenyl β-D-thiogalactopyranoside is a thioglycoside, meaning it has a sulfur atom linking the phenyl group to the galactose moiety, in contrast to the oxygen atom found in its analogue, phenyl β-D-galactopyranoside.

Interactive Data Table:

PropertyValueSource
Chemical Formula C₁₂H₁₆O₅S sigmaaldrich.com
Molecular Weight 272.32 g/mol sigmaaldrich.com
CAS Number 16758-34-2 sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 93-98 °C sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Synthesis and Purification

The synthesis of Phenyl β-D-thiogalactopyranoside and its derivatives often involves nucleophilic substitution reactions. For example, a library of related compounds was created by reacting 1,5-difluoro-2,4-dinitrobenzene (B51812) with a galactose-derived thiol. nih.govresearchgate.net This initial product could then be further modified to create a diverse set of molecules for screening purposes. nih.govresearchgate.net Purification of the final product is typically achieved through standard laboratory techniques like chromatography.

Enzymatic Interactions and Mechanistic Studies

Inhibition of β-Galactosidase Activity

Phenyl β-D-thiogalactopyranoside is recognized as an inhibitor of β-galactosidase, an enzyme critical for the hydrolysis of β-galactosides like lactose (B1674315). scbt.com Its inhibitory action stems from its structural similarity to the enzyme's natural substrates.

Phenyl β-D-thiogalactopyranoside functions as a competitive inhibitor of β-galactosidase. scbt.com The core of this mechanism lies in its nature as a substrate mimic or analogue. In thioglycosides, the glycosidic oxygen atom that connects the galactose sugar unit to the phenyl group is replaced by a sulfur atom. nih.govnih.gov This sulfur linkage is generally resistant to cleavage by glycosidases, including β-galactosidase. nih.gov

As a result, the molecule can bind to the enzyme's active site, occupying the same space as the natural substrate, lactose, or artificial substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG). scbt.compogo-app.co.uk By binding to the active site, it physically obstructs the access of the substrate, thereby preventing the catalytic hydrolysis reaction from occurring. scbt.com This mode of action is characteristic of competitive inhibition, where the inhibitor and substrate compete for the same binding site on the enzyme. pogo-app.co.uk Studies on closely related compounds, such as 2-phenylethyl β-D-thiogalactoside (PETG), have confirmed this competitive inhibition mechanism against β-galactosidase from Escherichia coli. nih.govrsc.org

The inhibitory potency of thiogalactosides can be significant and is highly dependent on the specific molecular structure. While β-galactosidase has a high specificity for the D-galactose portion of its substrates, it exhibits lower specificity for the aglycone (non-sugar) portion. nih.gov This allows a variety of molecules with different aglycone groups, like Phenyl β-D-thiogalactopyranoside, to act as inhibitors.

The closely related compound, 2-phenylethyl β-D-thiogalactoside (PETG), is a known cell-permeable inhibitor of β-galactosidase. sigmaaldrich.com Further research into photoswitchable inhibitors, using PETG as a structural base, has led to the development of highly potent competitive inhibitors of E. coli β-galactosidase. nih.govrsc.org For instance, an optimized azobenzene-based derivative of PETG demonstrated a strong inhibitory constant (Ki) that could be modulated by light, ranging from 60 nM to 290 nM. rsc.org This indicates that derivatives of Phenyl β-D-thiogalactopyranoside can act as powerful inhibitors. While unsubstituted phenyl β-D-thiogalactoside itself was found to be non-inhibitory toward galectin-7, its derivatives showed significant and selective inhibition, underscoring that its biological activity is highly specific to the target enzyme family. nih.gov

Table 1: Inhibition Constants (Ki) of PETG-Derived Photoswitchable Inhibitors Against E. coli β-Galactosidase This table is based on data for derivatives of the closely related compound 2-phenylethyl β-D-thiogalactoside (PETG).

CompoundIsomeric StateInhibition Constant (Ki)
Azobenzene (B91143) Derivative 37trans290 nM
Azobenzene Derivative 37cis60 nM
Data sourced from a study on photoswitchable inhibitors based on the PETG scaffold. rsc.org

Modulation of Glycolytic Enzymes

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate (B1213749) or lactate, generating ATP for cellular energy. nih.gov This pathway involves a series of enzymatic steps catalyzed by enzymes such as hexokinase, phosphofructokinase (PFK), and phosphoglycerate kinase (PGK1). nih.gov Modulation of these enzymes can alter the glycolytic flux, which has been investigated as a therapeutic strategy in various diseases, including neuroinflammatory conditions and fibrosis. nih.govnih.gov

Based on a review of the available scientific literature, there is no direct evidence or research to suggest that Phenyl β-D-thiogalactopyranoside modulates the activity of glycolytic enzymes. Its known mechanism of action is focused on the inhibition of β-galactosidase.

Comparative Analysis with Related Thiogalactosides in Enzymatic Contexts

The inhibitory effect of thiogalactosides on enzymes like β-galactosidase is not uniform but is instead influenced by the specific structure of the molecule, particularly the nature of the aglycone group attached to the thiogalactose moiety.

Structure-activity relationship (SAR) studies reveal how chemical structure correlates with biological activity. For thiogalactoside inhibitors of β-galactosidase, the aglycone (non-sugar) part of the molecule plays a critical role in determining inhibitory potency. rsc.org

Role of the Aglycone: The enzyme's active site can accommodate various aglycones, but their structure directly influences binding affinity. nih.gov Studies on thiodisaccharides with a benzyl (B1604629) (phenylmethyl) group—structurally related to the phenyl group—found that this group participates in interactions within the enzyme's active site. rsc.orgresearchgate.net

Impact of Substitutions: Modifications to the phenyl ring can significantly alter inhibitory strength. For example, in one study on benzyl-containing thiodisaccharides, derivatives with unsubstituted benzyl groups were found to be better inhibitors of E. coli β-galactosidase than those substituted with electron-donating (amino) or electron-withdrawing (nitro) groups. rsc.org Conversely, research on photoswitchable inhibitors based on the PETG scaffold demonstrated that adding an azobenzene framework to the phenyl group could create highly potent inhibitors, with the Ki value being fine-tuned by the molecule's geometry. nih.govrsc.org

Conformational Flexibility: The interaction between the inhibitor and the enzyme involves a conformational selection process that depends on rotation around the thioglycosidic bond and the flexibility of the sugar ring. rsc.org Therefore, the structural features of the aglycone can promote a ground-state conformation that is more favorable for binding to the enzyme's active site, thereby increasing inhibitory performance. rsc.org

These findings collectively indicate that while the thiogalactose moiety is essential for recognition by the enzyme, the phenyl group and its derivatives are key determinants of the inhibitor's potency and efficacy. rsc.orgrsc.org

Molecular Interactions with Biological Receptors

Interactions with Galectin Proteins

Galectins are a family of proteins characterized by their ability to bind β-galactoside sugars. nih.govnih.gov They are involved in a myriad of cellular processes, including cell adhesion, signaling, and immune responses. nih.gov The interaction of Phenyl β-D-thiogalactopyranoside with galectins is of particular interest for its potential to modulate these biological functions.

Selective Binding to Galectin Isoforms (e.g., Galectin-3, Galectin-7)

Research has demonstrated that Phenyl β-D-thiogalactopyranoside and its derivatives exhibit variable inhibitory activity against different galectin isoforms. nih.gov While less significant enhancements in affinity were observed for galectin-1, galectin-3, and the N-terminal domains of galectin-8 and -9, particularly potent inhibition was found against galectin-7. nih.gov In fact, certain substituted Phenyl β-D-thiogalactopyranosides have been identified as some of the most potent monosaccharide inhibitors for galectin-7. nih.gov

The unsubstituted Phenyl β-D-thiogalactopyranoside itself was found to be non-inhibitory towards a panel of galectins, including galectin-7. nih.gov However, the addition of specific substituents to the phenyl ring can dramatically enhance binding affinity and selectivity. For instance, a library of aromatic β-galactosides derived from Phenyl β-D-thiogalactopyranoside showed that specific modifications led to inhibitors with significantly higher affinity for galectin-7 (with dissociation constants, Kd, as low as 140 µM) compared to the simple sugar methyl β-D-galactoside (Kd of 4.8 mM). nih.gov These potent inhibitors for galectin-7 displayed poor activity against other galectins, highlighting their potential as selective tools for studying the specific biological roles of galectin-7. nih.gov

Galectin IsoformBinding/Inhibition by Phenyl β-D-thiogalactopyranoside DerivativesKey Findings
Galectin-3 Less impressive enhancement of inhibitor affinity compared to methyl β-D-galactoside. nih.govModifications at the C3 position of the galactose ring with hydrophobic moieties can significantly enhance ligand affinity. researchgate.netresearchgate.net
Galectin-7 Particularly efficient and selective inhibition observed with substituted derivatives. nih.govnih.govUnsubstituted Phenyl β-D-thiogalactopyranoside is non-inhibitory, but substituted versions can have Kd values as low as 140 µM. nih.gov

Structural Determinants of Ligand-Galectin Binding Affinity

The affinity of Phenyl β-D-thiogalactopyranoside and its derivatives for galectins is governed by specific structural features of both the ligand and the protein's carbohydrate recognition domain (CRD). nih.govnih.gov The core interaction involves the galactose moiety of the ligand, which forms conserved hydrogen bonds within the galectin's binding pocket. nih.govnih.gov

The phenyl group of Phenyl β-D-thiogalactopyranoside can engage in additional interactions that enhance binding affinity and specificity. nih.gov The introduction of hydrophobic groups on the phenyl ring can lead to favorable contacts with amino acid residues in the CRD, thereby increasing the ligand's affinity. researchgate.netresearchgate.net For galectin-7, the phenyl group itself in some derivatives does not appear to be directly involved in binding but is in close proximity to non-conserved polar residues like His33 and Glu122, suggesting that targeting this region could enhance specificity. nih.gov The anomeric sulfur atom in the thiogalactoside linkage can also influence binding, though its interactions may be weak. nih.gov

Impact on Cellular Signaling Pathways Mediated by Galectins

By binding to galectins, Phenyl β-D-thiogalactopyranoside derivatives can interfere with the normal functions of these proteins, including their role in mediating cellular signaling. Galectins often exert their effects by cross-linking glycoproteins on the cell surface, which is a crucial event for processes like cell adhesion and T-cell activation. nih.gov Inhibitors based on the Phenyl β-D-thiogalactopyranoside scaffold can prevent this cross-linking, thereby modulating downstream signaling pathways.

For example, galectin-3 is known to be involved in tumorigenesis and immune evasion by blocking T-cell responses. nih.gov Selective inhibitors of galectin-3 could potentially restore the immune system's ability to combat cancer. nih.gov Similarly, galectin-7 is implicated in apoptosis and wound healing. nih.govmdpi.com The development of selective inhibitors for galectin-7, such as certain substituted Phenyl β-D-thiogalactopyranosides, provides valuable tools to dissect its specific roles in these cellular processes. nih.gov

Binding to Lac Repressor Proteins

The lac operon in Escherichia coli is a classic model system for understanding gene regulation. nih.gov The lac repressor protein controls the transcription of genes necessary for lactose (B1674315) metabolism. nih.gov Phenyl β-D-thiogalactopyranoside plays a distinct role in this system as an anti-inducer.

Role as an Anti-Inducer in Bacterial Gene Regulation Systems

In the lac operon system, inducers like allolactose (B1665239) or the synthetic analog Isopropyl β-D-1-thiogalactopyranoside (IPTG) bind to the lac repressor, causing it to dissociate from the operator DNA and allowing gene transcription. wikipedia.orgchemicalbook.com In contrast, Phenyl β-D-thiogalactopyranoside acts as an anti-inducer. nih.gov It binds to the lac repressor but fails to trigger the conformational change necessary for its release from the operator. nih.gov This binding can even stabilize the repressor-operator complex, thus preventing the induction of the lac operon genes.

The failure of Phenyl β-D-thiogalactopyranoside to act as an inducer is attributed to unfavorable interactions of its C1 phenyl substituent with the repressor protein. nih.gov This prevents the galactose ring from being "anchored" in the correct orientation to stabilize the induced conformation. nih.gov

CompoundRole in lac OperonMechanism
Allolactose Natural InducerBinds to lac repressor, causing its release from the operator. wikipedia.org
IPTG Gratuitous InducerMimics allolactose, binds to lac repressor, and is not metabolized by the cell. wikipedia.orgchemicalbook.com
Phenyl β-D-thiogalactopyranoside Anti-InducerBinds to lac repressor but does not cause its release from the operator. nih.gov

Insights from Computational and Biophysical Studies

The exploration of molecular interactions between Phenyl β-D-thiogalactopyranoside and its potential biological receptors is enhanced through the integration of computational and biophysical techniques. These methods provide a detailed view of the binding thermodynamics and structural dynamics that govern these interactions at the molecular level.

Molecular Docking and Simulation Analyses of Ligand-Protein Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as Phenyl β-D-thiogalactopyranoside, and a protein. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. nih.gov Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur. mdpi.com

While specific molecular docking and comprehensive molecular dynamics simulation studies for Phenyl β-D-thiogalactopyranoside are not extensively detailed in the available research, the methodology is widely applied to its derivatives and other galactoside ligands targeting proteins like galectins. Galectins possess a conserved carbohydrate recognition domain (CRD) that binds β-galactosides. frontiersin.orgresearchgate.net This binding is typically characterized by a network of hydrogen bonds between the galactose hydroxyl groups and conserved amino acid residues such as histidine, asparagine, arginine, and tryptophan within the binding pocket. frontiersin.org A key interaction also involves CH-π stacking between the sugar ring and a conserved tryptophan residue.

A hypothetical docking of Phenyl β-D-thiogalactopyranoside into a galectin CRD would involve positioning the galactopyranose ring within this conserved site to maximize these favorable interactions. The phenyl group, connected via a thioether linkage, would extend from the binding pocket, where it could form additional interactions with non-conserved residues at the periphery of the binding site, potentially influencing binding affinity and selectivity. MD simulations would further be able to assess the stability of these interactions, the flexibility of the ligand within the binding site, and calculate binding free energies. mdpi.com

Application of Fluorescence Polarization Assays in Binding Investigations

Fluorescence polarization (FP) is a versatile biophysical technique used to investigate molecular binding events in solution. The principle of FP is based on the observation that when a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly and emits depolarized light. However, when the tracer binds to a much larger molecule, such as a protein, its tumbling is slowed, and the emitted light remains more polarized. This change in polarization is directly proportional to the fraction of bound tracer, allowing for the quantitative determination of binding affinities (Kd).

FP assays are particularly useful for screening compound libraries and characterizing inhibitor potency in a competitive format. In a competitive FP assay, a fluorescently labeled ligand and a protein are incubated with varying concentrations of an unlabeled inhibitor. The inhibitor competes with the fluorescent ligand for binding to the protein, causing a decrease in fluorescence polarization as it displaces the tracer.

A notable application of this technique was in a study that synthesized a library of Phenyl β-D-thiogalactopyranoside derivatives to evaluate their inhibitory activity against various galectins, including galectin-1, -3, -7, -8N, and -9N. nih.gov The study utilized a competitive FP assay to measure the dissociation constants (Kd) of these compounds. The findings revealed that while certain substituted derivatives were potent inhibitors of galectin-7, the unsubstituted Phenyl β-D-thiogalactopyranoside itself was found to be non-inhibitory toward the tested galectins under the assay conditions. nih.gov This highlights the critical role of the substituents on the phenyl ring in modulating the binding affinity for galectins.

Table 1: Inhibitory Activity of Phenyl β-D-thiogalactopyranoside and Selected Derivatives against Galectins as Determined by Fluorescence Polarization Assay

CompoundTarget GalectinDissociation Constant (Kd)
Phenyl β-D-thiogalactopyranosideGalectin-1, -3, -7, -8N, -9NNon-inhibitory nih.gov
A substituted Phenyl β-D-thiogalactopyranoside derivativeGalectin-7140 µM nih.gov
Methyl β-D-galactopyranoside (Reference)Galectin-74.8 mM nih.gov

Applications As Molecular Probes and Research Tools

Development of Radiolabeled Probes for Gene Expression Monitoring

Radiolabeled derivatives of Phenyl β-D-thiogalactopyranoside have been synthesized and evaluated as potential probes for the in vivo visualization of gene expression, particularly for reporter genes like lacZ. The lacZ gene encodes the enzyme β-galactosidase, which is not typically present in mammalian cells, making it an excellent reporter for gene transfer and expression studies.

Utilization in Reporter Gene Systems (e.g., lacZ)

The bacterial lacZ gene is a widely used reporter gene in molecular biology. nih.govnih.gov Its product, β-galactosidase, can cleave specific substrates, leading to a detectable signal. Phenyl β-D-thiogalactopyranoside derivatives that are substrates for or inhibitors of β-galactosidase can be labeled with radioisotopes for sensitive and quantitative detection of gene expression.

One such example is the synthesis of radioiodine-labelled phenylethyl-β-D-thiogalactopyranoside (PETG). frontiersin.org This compound acts as a competitive inhibitor of E. coli β-galactosidase. frontiersin.org Studies have shown that [¹²⁵I]iodo-PETG specifically binds to β-galactosidase. frontiersin.org In COS-7 cells infected with a recombinant adenovirus expressing the lacZ gene, the uptake of [¹²⁵I]iodo-PETG was directly proportional to the viral titer and correlated strongly with β-galactosidase activity measured by luminescence. frontiersin.org These findings demonstrate that radiolabeled inhibitors like PETG can effectively target β-galactosidase and reflect the level of lacZ gene expression. frontiersin.org

Another approach involved the synthesis of ¹⁸F- and ¹¹C-labeled phenyl-β-D-galactopyranosides as potential probes for positron emission tomography (PET) imaging of lacZ gene expression. nih.gov While these probes were good substrates for β-galactosidase in vitro, their in vivo application was limited by the leakage of the hydrolyzed, radiolabeled product from the target cells, resulting in a loss of PET signal. nih.gov

Radiolabeled ProbeReporter GeneKey Findings
[¹²⁵I]iodo-phenylethyl-β-D-thiogalactopyranoside (PETG)lacZSpecifically binds to β-galactosidase. frontiersin.org Uptake in lacZ-expressing cells correlates with gene expression levels. frontiersin.org Showed a modest increase in tumor-to-muscle ratio in vivo. frontiersin.org
[¹⁸F]- and [¹¹C]-labeled phenyl-β-D-galactopyranosideslacZGood substrates for β-galactosidase in vitro with higher uptake in lacZ-expressing cells. nih.gov However, the radiolabeled hydrolysis product leaked from cells, limiting in vivo PET imaging applicability. nih.gov

Non-Invasive Assessment Techniques for Enzyme Activity

The use of radiolabeled probes extends to the non-invasive assessment of enzyme activity in vivo. By designing a radiolabeled substrate for a specific enzyme, the enzymatic activity can be monitored externally using imaging techniques like PET or SPECT. The accumulation of the radiolabeled product at the site of enzyme activity provides a quantitative measure of the enzyme's function.

In the context of lacZ gene expression, the uptake and retention of radiolabeled Phenyl β-D-thiogalactopyranoside derivatives serve as a surrogate for β-galactosidase activity. For instance, in vivo studies with [¹²³I]iodo-PETG in nude mice bearing lacZ-expressing neuroblastoma tumors showed slightly better visualization of these tumors compared to control tumors, with a modest increase in the tumor-to-muscle count ratio. frontiersin.org While challenges such as cell permeability and retention of the radiolabeled product need to be addressed to enhance in vivo contrast, these studies provide a proof-of-principle for the non-invasive monitoring of enzyme activity associated with reporter gene expression. frontiersin.org

Application in Magnetic Resonance Imaging (MRI) Reporters

Derivatives of Phenyl β-D-thiogalactopyranoside have also been adapted for use as reporters in MRI, a non-invasive imaging modality with high spatial resolution. These reporters are designed to produce a change in the MR signal upon interaction with the target enzyme.

Design of Fluorinated Analogues for ¹⁹F NMR Imaging

¹⁹F NMR spectroscopy and imaging offer a unique advantage due to the negligible background signal of fluorine in biological systems. Fluorinated analogues of Phenyl β-D-galactopyranoside have been developed as ¹⁹F NMR probes for detecting lacZ gene expression. The principle behind these probes is that the enzymatic cleavage of the galactoside by β-galactosidase liberates a fluorinated aglycone, resulting in a distinct change in the ¹⁹F NMR chemical shift.

For example, fluorophenyl-β-D-galactopyranosides have been synthesized and shown to be stable until they are hydrolyzed by β-galactosidase, which releases a fluorophenol. This enzymatic reaction leads to a significant ¹⁹F NMR chemical shift of 5-10 ppm. Another study successfully used 2-fluoro-4-nitrophenyl β-D-galactopyranoside to differentiate between wild-type and lacZ-expressing prostate tumor xenografts in mice using ¹⁹F NMR spectroscopy.

A novel ¹⁹F MRI probe has also been designed where the ¹⁹F MRI signal is initially quenched by a gadolinium (Gd³⁺) ion. Upon hydrolysis by β-galactosidase and a subsequent self-immolative reaction, the ¹⁹F MRI signal is recovered. This probe demonstrated the ability to detect β-galactosidase activity in fixed cells, highlighting the potential for imaging gene expression with ¹⁹F MRI.

Development of ¹H MRI Reporters for Enzyme Activity Detection

¹H MRI is the most common form of clinical MRI. Reporter molecules for ¹H MRI that are responsive to enzyme activity have been developed based on Phenyl β-D-thiogalactopyranoside analogues. These reporters typically work by generating a paramagnetic species upon enzymatic cleavage, which alters the local T1 and/or T2 relaxation times of water protons, thereby producing MRI contrast.

One such approach utilizes S-Gal® analogs, which are derivatives of Phenyl β-D-thiogalactopyranoside. nih.gov In the presence of ferric ions (Fe³⁺), the aglycone released by β-galactosidase cleavage forms a paramagnetic chelate. nih.gov This chelation leads to a pronounced shortening of T1 and T2 relaxation times, generating contrast in ¹H MRI. nih.gov Different S-Gal® analogs have been synthesized and compared, with the lead agent being used to detect β-galactosidase activity in human breast tumor xenografts. nih.gov

Another innovative ¹H MRI reporter system is based on alizarin (B75676) 2-O-β-D-galactopyranoside. frontiersin.orgnih.gov Upon cleavage by β-galactosidase in the presence of Fe³⁺, a paramagnetic iron-alizarin complex is formed in situ. frontiersin.orgnih.gov This leads to significant changes in T1 and T2 relaxation times, allowing for the visualization of β-galactosidase activity in living tumor cells. frontiersin.orgnih.gov

¹H MRI ReporterMechanismApplication
S-Gal® analogsEnzymatic cleavage by β-galactosidase releases an aglycone that forms a paramagnetic chelate with Fe³⁺, altering T1 and T2 relaxation times. nih.govDetection of β-galactosidase activity in human breast tumor xenografts. nih.gov
Alizarin 2-O-β-D-galactopyranosideIn the presence of Fe³⁺, β-galactosidase cleavage leads to the in situ formation of a paramagnetic iron-alizarin complex, changing T1 and T2 relaxation times. frontiersin.orgnih.govVisualization of β-galactosidase activity in living lacZ-transfected human breast and prostate cancer cells. nih.gov

Utility in Biochemical and Cell-Based Assays

Beyond its use in imaging, Phenyl β-D-thiogalactopyranoside and its derivatives are valuable reagents in a variety of biochemical and cell-based assays. These assays are crucial for studying enzyme kinetics, screening for inhibitors, and investigating cellular processes like cell adhesion and apoptosis.

In biochemical assays, Phenyl β-D-thiogalactopyranoside can be used to study the kinetics of β-galactosidase. For example, the hydrolysis of a chromogenic or fluorogenic substrate analog can be monitored over time to determine key enzyme kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

In cell-based assays, derivatives of Phenyl β-D-thiogalactopyranoside have been particularly useful as inhibitors of galectins, a family of β-galactoside-binding proteins. Galectin-3, for instance, is involved in cancer cell growth and metastasis. Phenyl β-D-thiogalactopyranoside has been shown to be a selective inhibitor of galectin-3, blocking its interaction with cell surface receptors and thereby inhibiting signaling pathways that promote cell proliferation and survival. These compounds are therefore important tools for studying the biological functions of galectins and for developing potential anti-cancer therapeutics.

Spectrophotometric Quantification of Enzymatic Activity

Phenyl β-D-thiogalactopyranoside (PβTG) is a valuable chromogenic substrate in the spectrophotometric quantification of β-galactosidase activity. The principle behind its use lies in the enzymatic cleavage of the glycosidic bond by β-galactosidase, which releases a chromophore that can be measured colorimetrically.

The enzymatic reaction involves the hydrolysis of PβTG by β-galactosidase, which yields galactose and thiophenol. Thiophenol, in the presence of a suitable reagent, develops a distinct color that can be quantified using a spectrophotometer. A common method involves the use of Folin-Ciocalteu reagent, which reacts with the liberated thiophenol to produce a blue-colored complex. nih.gov The intensity of this blue color, measured at a specific wavelength (typically around 750 nm), is directly proportional to the amount of thiophenol produced and, consequently, to the activity of the β-galactosidase enzyme.

Spectrophotometric assays are widely used due to their simplicity, speed, and cost-effectiveness. nih.gov They allow for continuous monitoring of the enzymatic reaction, providing real-time data on enzyme kinetics. mdpi.com The use of microplate readers enables high-throughput screening of multiple samples simultaneously, making this method highly efficient for various research applications. mdpi.comresearchgate.net

The choice of substrate is critical for the accuracy and sensitivity of the assay. While other chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) are also used, PβTG offers distinct advantages in certain applications. The specific absorbance wavelength of the final product and the potential for interference from other components in the sample are important considerations when selecting the appropriate substrate.

Key parameters in a spectrophotometric assay for β-galactosidase activity using PβTG include the concentration of the substrate, the pH and temperature of the reaction buffer, and the incubation time. Optimizing these conditions is crucial for achieving maximal enzyme activity and ensuring the reliability of the results. For instance, studies on other galactosidases have shown that both temperature and substrate concentration can significantly influence the reaction rate. nih.gov

Application in Microarray-Based Enzymatic Assays

The application of Phenyl β-D-thiogalactopyranoside extends to modern high-throughput analysis techniques such as microarray-based enzymatic assays. In this format, numerous enzyme samples or potential inhibitors are immobilized in an ordered array on a solid support, such as a glass slide.

The principle of the assay remains the same: the enzymatic cleavage of PβTG by β-galactosidase. However, in a microarray setup, the detection of the released thiophenol is often achieved using fluorescence-based methods, which offer higher sensitivity compared to colorimetric detection. mdpi.com A fluorescent probe that reacts specifically with the liberated thiophenol can be used, and the resulting fluorescence signal at each spot on the microarray is quantified. The intensity of the fluorescence is proportional to the enzymatic activity at that specific location.

This technology allows for the simultaneous analysis of thousands of individual reactions on a single chip, making it a powerful tool for drug discovery and functional proteomics. For example, it can be used to screen large libraries of compounds for their potential to inhibit β-galactosidase activity.

The development of sensitive and specific substrates is crucial for the success of microarray-based enzymatic assays. The use of PβTG and other synthetic substrates enables the detection of low levels of enzyme activity and the differentiation between closely related enzymes. The quick and simple nature of these assays makes them amenable for broad biosensing applications. researchgate.net

Advancements in Research and Future Perspectives

Design Principles for Enhanced Biological Specificity and Affinity

The quest to improve the biological specificity and affinity of Phenyl β-D-thiogalactopyranoside has led to the exploration of various synthetic modifications. A key strategy involves the derivatization of the phenyl ring to create a library of compounds with diverse functionalities. This approach allows for a systematic investigation of how different substituents on the aromatic ring influence binding to target proteins, such as galectins. researchgate.netlu.se

One notable study reported the synthesis of a library of 28 phenyl β-D-thiogalactopyranoside derivatives. nih.gov The process began with an aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene (B51812) and a galactose thiol, yielding 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside. nih.gov This versatile intermediate was then subjected to a two-dimensional modification strategy:

Substitution: The second fluoride (B91410) was replaced by various amines or thiols. nih.gov

Reduction and Acylation: The nitro groups were reduced to amines and subsequently acylated. nih.gov

Following deacetylation, this library of aromatic β-galactosides was screened for inhibitory activity against several galectins. nih.gov The results revealed that specific modifications led to significantly enhanced affinity and selectivity, particularly for galectin-7. nih.gov The most effective inhibitors for galectin-7 demonstrated a dissociation constant (Kd) as low as 140 µM, a substantial improvement compared to the non-inhibitory nature of the unsubstituted phenyl β-D-thiogalactoside. nih.gov These findings underscore the principle that targeted modifications of the phenyl group are a powerful tool for tuning the biological specificity and affinity of this thiogalactoside.

Exploration in Advanced Glycobiology and Receptor-Ligand Interaction Studies

Phenyl β-D-thiogalactopyranoside and its derivatives are invaluable tools in the field of glycobiology for elucidating the intricacies of receptor-ligand interactions. The sulfur linkage in the thiogalactoside, as opposed to the oxygen linkage in natural galactosides, confers stability against enzymatic hydrolysis by glucosidases. This increased metabolic stability is a crucial feature for in-vivo studies and for the development of potent and selective inhibitors of carbohydrate-binding proteins like galectins. researchgate.net

The study of galectins, a family of β-galactoside-binding proteins implicated in cancer and inflammation, has greatly benefited from the use of Phenyl β-D-thiogalactopyranoside analogs. researchgate.netnih.gov By systematically altering the structure of the phenyl group, researchers can probe the binding pockets of different galectins and identify key interactions that govern binding affinity and selectivity. For instance, the library of 28 derivatives mentioned earlier was instrumental in identifying inhibitors that were highly selective for galectin-7 over other galectins such as galectin-1, -3, -8N, and -9N. researchgate.netnih.gov This selectivity is critical for dissecting the specific biological functions of individual galectin family members.

The detailed binding data obtained from these studies, often using techniques like fluorescence polarization assays, provides a deeper understanding of the molecular recognition processes between carbohydrates and proteins. researchgate.netnih.gov This knowledge is fundamental to understanding the roles of glycans in various biological processes and is essential for the rational design of therapeutic agents that target these interactions.

Potential for Development of Novel Academic Research Reagents and Probes

The structural versatility and tunable binding properties of Phenyl β-D-thiogalactopyranoside position it as a prime candidate for the development of novel academic research reagents and probes. Its core structure can be readily modified to incorporate various reporter groups, such as fluorescent tags or biotin, without significantly compromising its binding to target proteins.

The synthesis of derivatives with specific functionalities opens up possibilities for creating a wide range of research tools. For example, the introduction of reactive groups could allow for the covalent labeling of target proteins, enabling their identification and characterization from complex biological samples. The development of derivatives with enhanced selectivity, as demonstrated for galectin-7, provides researchers with highly specific probes to investigate the roles of individual proteins in cellular processes. researchgate.netnih.gov

Furthermore, the ability to generate libraries of Phenyl β-D-thiogalactopyranoside analogs facilitates high-throughput screening for inhibitors of various carbohydrate-binding proteins. This approach accelerates the discovery of new lead compounds for drug development and provides a valuable set of tools for chemical biology research. The structurally simple yet highly selective inhibitors of galectin-7 derived from Phenyl β-D-thiogalactopyranoside are a testament to its potential as a scaffold for creating sophisticated research probes. researchgate.netnih.gov

Interactive Data Table: Properties of Phenyl β-D-thiogalactopyranoside and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Characteristics
Phenyl β-D-thiogalactopyranosideC12H16O5S272.32Not explicitly foundCore structure for derivatization
Phenyl-d-galactopyranosideC12H16O6256.25256390-15-9Oxygen-linked analogue. wikipedia.org
2-Phenylethyl β-D-thiogalactosideC14H20O5S300.3763407-54-5Cell-permeable inhibitor of β-galactosidase. sigmaaldrich.com
Phenyl-β-D-galactopyranosideC12H16O6256.252818-58-8Substrate for β-galactosidase. sigmaaldrich.comsuprabank.org
Phenyl beta-D-glucopyranosideC12H16O6Not specified65080Glucose analogue. nih.gov
5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranosideNot specifiedNot specifiedNot specifiedKey intermediate in inhibitor synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing Phenyl β-D-thiogalactopyranoside?

  • Methodological Answer : The synthesis typically involves protecting group strategies and regioselective glycosylation. For example, phenyl thioglycosides can be synthesized by reacting peracetylated galactose derivatives with thiophenol under acidic conditions. Key steps include benzylidene protection of hydroxyl groups (e.g., 4,6-O-benzylidene intermediates) and subsequent deprotection . Purification via flash chromatography (hexane/ethyl acetate gradients) and structural validation using NMR (e.g., anomeric proton signals at δ 5.2–5.5 ppm) are critical .

Q. How can researchers confirm the anomeric configuration (α/β) of Phenyl β-D-thiogalactopyranoside experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The β-configuration is confirmed by the coupling constant (J1,2J_{1,2}) of the anomeric proton (typically < 3 Hz for β-anomers). X-ray crystallography can further validate stereochemistry, particularly in crystalline derivatives .

Q. What are the primary applications of Phenyl β-D-thiogalactopyranoside in enzymatic studies?

  • Methodological Answer : It serves as a substrate or inhibitor for β-galactosidases and glycosyltransferases. For kinetic assays, researchers monitor hydrolysis rates via spectrophotometry (e.g., release of phenol at 420 nm) or HPLC. Its thioglycosidic bond enhances resistance to enzymatic cleavage, making it useful for studying enzyme mechanisms .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of Phenyl β-D-thiogalactopyranoside derivatives?

  • Methodological Answer :

  • Experimental Variables : Adjust reaction time (12–24 hrs), temperature (0°C to room temperature), and catalyst (e.g., BF₃·Et₂O vs. TMSOTf).
  • Data-Driven Example :
CatalystTemperature (°C)Yield (%)
BF₃·Et₂O062
TMSOTf2578
(Adapted from regioselective glycosylation protocols in .)
  • Troubleshooting : Low yields may result from incomplete protection/deprotection. Use TLC (e.g., 1:1 hexane/EtOAc) to monitor intermediates.

Q. What strategies resolve contradictions in enzyme inhibition data involving Phenyl β-D-thiogalactopyranoside?

  • Methodological Answer :

  • Source Analysis : Compare enzyme sources (e.g., microbial vs. mammalian β-galactosidases) and buffer conditions (pH, ionic strength).
  • Case Study : Discrepancies in KiK_i values (e.g., 15 µM vs. 45 µM) may arise from assay interference by thiophenol byproducts. Include control experiments with free thiophenol to isolate inhibition effects .

Q. How can computational modeling enhance the design of Phenyl β-D-thiogalactopyranoside analogs for glycosidase inhibition?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities to β-galactosidase active sites. Focus on key residues (e.g., Glu-537 in E. coli β-galactosidase).
  • SAR Analysis : Modify substituents (e.g., nitrobenzyl groups) and correlate with IC₅₀ values. For example, 4-nitrobenzyl derivatives show 10-fold higher inhibition than unmodified analogs .

Methodological Resources

  • Synthesis Protocols : Refer to regioselective glycosylation methods in Gómez et al. (2023) for step-by-step guidance .
  • Analytical Techniques : Combine NMR (structural validation) and HPLC (purity assessment) for robust quality control .
  • Enzymatic Assays : Use continuous spectrophotometric assays to minimize data variability .

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